3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-
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Overview
Description
3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- is a chemical compound with significant interest in various scientific fields. It is characterized by its quinoline core, which is a heterocyclic aromatic organic compound. The presence of bromine, nitro, and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by nitration and subsequent cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine-substituted quinoline compounds.
Scientific Research Applications
3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and cyano groups also contribute to its reactivity and binding affinity with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile, 1,4-dihydro-8-Methyl-4-oxo-
- 3-Quinolinecarbonitrile, 1,4-dihydro-8-(Methylthio)-6-nitro-4-oxo-
- 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Uniqueness
3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
1142189-52-3 |
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Molecular Formula |
C10H4BrN3O3 |
Molecular Weight |
294.06 g/mol |
IUPAC Name |
8-bromo-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15) |
InChI Key |
AFHVRRROITYCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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